m-Dioxan-5-ol, 2-(2-furyl)-
Overview
Description
M-Dioxan-5-ol, 2-(2-furyl)- is a bioactive chemical . It has a chemical formula of C8H10O4 . It is soluble in DMSO .
Synthesis Analysis
The synthesis of m-Dioxan-5-ol, 2-(2-furyl)- involves complex chemical reactions. One method for the synthesis of chiral furans involves the direct reaction of methyl furoate with peracetylated ribofuranose in the presence of a Lewis acid .Molecular Structure Analysis
The molecular structure of m-Dioxan-5-ol, 2-(2-furyl)- is based on its chemical formula C8H10O4 . The exact mass is 170.06 and the molecular weight is 170.164 .Chemical Reactions Analysis
The chemical reactions involving m-Dioxan-5-ol, 2-(2-furyl)- are complex and involve various factors. For instance, the temperature and concentration of reactants can affect the yield and selectivity of the reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of m-Dioxan-5-ol, 2-(2-furyl)- are determined by its chemical structure. It has a chemical formula of C8H10O4, an exact mass of 170.06, and a molecular weight of 170.164 .Safety and Hazards
Future Directions
Furan-based compounds, such as m-Dioxan-5-ol, 2-(2-furyl)-, have been extensively investigated as promising building blocks from renewables . They have potential applications in various fields including coordination chemistry, medicinal chemistry, and material sciences . The future direction of research in this area could involve finding more efficient synthesis methods and exploring new applications .
properties
IUPAC Name |
2-(furan-2-yl)-1,3-dioxan-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-6-4-11-8(12-5-6)7-2-1-3-10-7/h1-3,6,8-9H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTDSZYHFWRNIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC(O1)C2=CC=CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168944 | |
Record name | m-Dioxan-5-ol, 2-(2-furyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
m-Dioxan-5-ol, 2-(2-furyl)- | |
CAS RN |
1708-43-6 | |
Record name | m-Dioxan-5-ol, 2-(2-furyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Dioxan-5-ol, 2-(2-furyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.